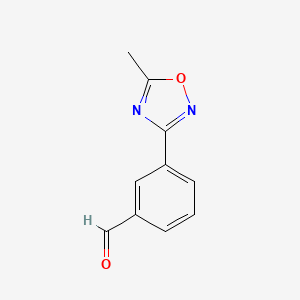

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Description

BenchChem offers high-quality 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9-4-2-3-8(5-9)6-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKHVFDHZRFETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427624 | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-68-8 | |

| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde chemical properties

An In-depth Technical Guide to 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.

Introduction

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is a heterocyclic aromatic compound. Its structure incorporates a benzaldehyde moiety substituted at the meta-position with a 5-methyl-1,2,4-oxadiazole ring. The 1,2,4-oxadiazole heterocycle is a significant scaffold in medicinal chemistry, often used as a bioisostere for amide and ester groups.[1][2] This five-membered ring system is found in various biologically active molecules, demonstrating a wide range of activities including insecticidal, antifungal, herbicidal, and antitumor properties.[1][3] As a bifunctional molecule, 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde serves as a valuable building block in organic synthesis for creating more complex molecular architectures for drug discovery and materials science.

Chemical Properties and Data

The following tables summarize the known and predicted chemical properties of the compound.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | N/A |

| CAS Number | 852180-68-8 | [4][5] |

| Molecular Formula | C₁₀H₈N₂O₂ | [4][5] |

| Molecular Weight | 188.18 g/mol | [4][5] |

| Appearance | Solid / Powder | [4][5] |

| Purity | Typically available at ≥95% | [4][5] |

| Boiling Point | 354.3 ± 44.0 °C (Predicted) | [6] |

| Density | 1.238 ± 0.06 g/cm³ (Predicted) | [6] |

| InChI Key | UEKHVFDHZRFETL-UHFFFAOYSA-N | [4] |

| SMILES | Cc1noc(n1)c2cccc(c2)C=O | [7] |

| Solubility | Predicted to have low aqueous solubility but good solubility in polar aprotic solvents like DMSO and DMF.[8] | [8] |

Table 2: Predicted Spectroscopic Data

| Data Type | Expected Characteristics |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.9-10.1 ppm. - Aromatic protons on the benzaldehyde ring appearing as multiplets between δ 7.5-8.5 ppm. - Methyl protons (CH₃) on the oxadiazole ring as a singlet around δ 2.4-2.6 ppm. |

| ¹³C NMR | - Aldehyde carbon (C=O) signal around δ 190-193 ppm. - Aromatic carbons between δ 125-140 ppm. - Two distinct quaternary carbons for the oxadiazole ring (C3 and C5) in the δ 165-175 ppm range. - Methyl carbon (CH₃) signal around δ 10-15 ppm. |

| IR Spectroscopy | - A sharp C=O stretch for the aldehyde at ~1700 cm⁻¹. - C-H stretch for the aldehyde at ~2820 cm⁻¹ and ~2720 cm⁻¹. - C=N stretching for the oxadiazole ring around 1600-1650 cm⁻¹. - Aromatic C=C stretching in the 1450-1600 cm⁻¹ region. |

Experimental Protocols

A specific, peer-reviewed synthesis protocol for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is not detailed in the available literature. However, a robust synthetic route can be proposed based on well-established methods for creating 3,5-disubstituted 1,2,4-oxadiazoles.[11][12] The most common approach involves two key steps: the formation of an amidoxime intermediate from a nitrile, followed by cyclization.

Step 1: Synthesis of 3-Formylbenzamidoxime (Intermediate)

This procedure converts the nitrile group of 3-cyanobenzaldehyde into an N'-hydroxycarbamimidoyl group (amidoxime).

-

Reactants:

-

3-Cyanobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Base (e.g., Sodium bicarbonate, NaHCO₃)

-

Solvent (e.g., Ethanol/Water mixture)

-

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-cyanobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and then further in an ice bath to encourage precipitation.

-

Filter the resulting white solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 3-formylbenzamidoxime.

-

Step 2: Synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

This protocol describes the cyclization of the amidoxime intermediate with an acetyl source to form the final 1,2,4-oxadiazole ring.

-

Reactants:

-

3-Formylbenzamidoxime (from Step 1)

-

Acetic anhydride ((CH₃CO)₂O)

-

-

Protocol:

-

Suspend 3-formylbenzamidoxime (1.0 eq) in acetic anhydride (5-10 eq) in a round-bottom flask.

-

Heat the mixture to reflux (approximately 120-140 °C) for 2-4 hours, monitoring the reaction by TLC.[12]

-

After completion, cool the reaction mixture to room temperature.

-

Carefully and slowly pour the cooled mixture into a beaker of ice-water to quench the excess acetic anhydride. Stir until the product precipitates as a solid.

-

Filter the crude product and wash with water.

-

For purification, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and extract the aqueous layer. Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Further purify the resulting solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde.[12]

-

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Synthetic pathway from 3-cyanobenzaldehyde.

Caption: Workflow for synthesis, purification, and analysis.

Biological Activity and Applications

While no specific biological activities have been reported for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde itself, the 1,2,4-oxadiazole core is a well-established pharmacophore. Derivatives are known to possess a broad spectrum of biological activities. For example, compounds containing this heterocycle have been investigated as potential insecticidal and fungicidal agents.[1] In pharmaceuticals, this moiety is present in drugs like Ataluren, used for treating nonsense mutations in genetic disorders.[13]

The aldehyde functional group provides a reactive handle for further chemical modifications, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. This makes the title compound a versatile intermediate for generating libraries of more complex molecules for high-throughput screening in drug discovery campaigns.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is not publicly available. The following recommendations are based on the general hazards associated with aromatic aldehydes and heterocyclic compounds.[14]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

References

- 1. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | CymitQuimica [cymitquimica.com]

- 5. 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)BENZALDEHYDE, CasNo.852180-68-8 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 6. 876316-27-7 CAS MSDS (4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | C10H8N2O2 | CID 18545510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic approach for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who are interested in the chemical characteristics and potential applications of this heterocyclic compound.

Core Molecular Properties and Data

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is a solid organic compound featuring a benzaldehyde moiety substituted with a 5-methyl-1,2,4-oxadiazole ring at the meta position.[1] The presence of the aldehyde and the oxadiazole heterocycle makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The 1,2,4-oxadiazole ring is a known bioisostere for amide and ester groups and has been incorporated into various compounds with a wide range of biological activities.[2][3]

Quantitative Data Summary

The key quantitative data for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.186 g/mol | [1] |

| CAS Number | 852180-68-8 | [1] |

| Appearance | Solid | [1] |

| Purity | ≥95.0% | [1] |

| InChI Key | UEKHVFDHZRFETL-UHFFFAOYSA-N | [1] |

Molecular Structure Visualization

The molecular structure of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is depicted in the following diagram, generated using the DOT language.

Experimental Protocols

Representative Synthesis Protocol

Objective: To synthesize 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde from 3-cyanobenzaldehyde and hydroxylamine, followed by reaction with acetic anhydride.

Materials:

-

3-Cyanobenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

Ethanol

-

Water

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 3-Formyl-N'-hydroxybenzimidamide (Amidoxime intermediate)

-

In a round-bottom flask, dissolve 3-cyanobenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and water.

-

Add sodium bicarbonate (1.5 equivalents) portion-wise to the stirring solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude amidoxime intermediate. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

-

Dissolve the crude 3-formyl-N'-hydroxybenzimidamide (1 equivalent) in pyridine.

-

Cool the solution in an ice bath and add acetic anhydride (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the cyclization reaction by TLC.

-

Once the reaction is complete, cool the mixture and pour it into ice water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Visualization

The logical workflow for the synthesis and characterization of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is outlined in the diagram below.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. However, the 1,2,4-oxadiazole scaffold is a component of various biologically active molecules with activities including insecticidal, antifungal, and antitumor properties.[2][4] Therefore, this compound could serve as a valuable starting point or fragment for the design and synthesis of novel therapeutic agents. Further research and biological screening are necessary to elucidate its potential pharmacological profile.

References

- 1. 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | CymitQuimica [cymitquimica.com]

- 2. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde (CAS Number 852180-68-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is publicly available. The experimental protocols and some data presented herein are based on established synthetic methodologies for structurally analogous compounds and general knowledge of the 1,2,4-oxadiazole chemical class.

Core Compound Summary

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is a heterocyclic aromatic compound containing a benzaldehyde moiety substituted with a 5-methyl-1,2,4-oxadiazole ring. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in drug discovery, known for its metabolic stability and broad range of biological activities. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 852180-68-8 | Chemical Suppliers |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.186 g/mol | [1] |

| Appearance | Solid, liquid, or powder | [2] |

| Purity | Typically >95% | [1] |

Proposed Synthetic Pathway

The synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde can be achieved via a well-established two-step process analogous to the synthesis of its structural isomers.[3] The proposed pathway involves the initial formation of an amidoxime intermediate from 3-cyanobenzaldehyde, followed by a cyclization reaction with an acetylating agent to yield the final product.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and represent a viable method for the synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde.[3]

Step 1: Synthesis of 3-Formylbenzamidoxime (Intermediate)

-

Reactants:

-

3-Cyanobenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium bicarbonate (1.5 eq)

-

Ethanol/Water mixture (e.g., 1:1 v/v)

-

-

Procedure:

-

Suspend 3-cyanobenzaldehyde in the ethanol/water solvent system in a round-bottom flask equipped with a reflux condenser.

-

Add hydroxylamine hydrochloride and sodium bicarbonate to the suspension.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Filter the resulting solid and wash thoroughly with cold water.

-

Dry the collected solid under vacuum to yield 3-formylbenzamidoxime.

-

Caption: Workflow for the synthesis of 3-Formylbenzamidoxime.

Step 2: Synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

-

Reactants:

-

3-Formylbenzamidoxime (1.0 eq)

-

Acetic anhydride (5-10 eq)

-

-

Procedure:

-

Suspend 3-formylbenzamidoxime in acetic anhydride in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to reflux for several hours, monitoring the reaction's completion via TLC.

-

After cooling to room temperature, carefully pour the reaction mixture into ice-water to quench the excess acetic anhydride.

-

Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

-

Caption: Workflow for the cyclization to the final product.

Potential Biological Activities and Signaling Pathways

While no specific biological data has been reported for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde, the 1,2,4-oxadiazole core is present in numerous compounds with a wide array of pharmacological activities. This suggests that the title compound could be a valuable candidate for screening in various biological assays.

The 1,2,4-oxadiazole ring is often employed as a bioisostere for amide and ester functionalities, which can enhance metabolic stability and improve pharmacokinetic properties. Derivatives of 1,2,4-oxadiazole have been reported to exhibit activities including:

-

Anticancer: Some derivatives have shown inhibitory effects on various cancer cell lines.

-

Anti-inflammatory: Certain compounds possess anti-inflammatory properties.

-

Antimicrobial: Antibacterial and antifungal activities have been observed in this class of compounds.

-

Antiviral: Some 1,2,4-oxadiazole derivatives have demonstrated antiviral efficacy.

The aldehyde functional group on the benzaldehyde ring provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be designed to target specific enzymes or receptors implicated in various disease pathways.

Caption: Potential areas of biological investigation.

Conclusion and Future Directions

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is a readily synthesizable compound with potential for further development in medicinal chemistry. The proposed synthetic route is robust and relies on well-understood chemical transformations. The lack of specific biological data in the public domain highlights an opportunity for researchers to investigate the pharmacological profile of this compound and its derivatives. Future research should focus on:

-

Synthesis and Characterization: Performing the proposed synthesis and fully characterizing the compound using modern analytical techniques (NMR, MS, IR, etc.).

-

Biological Screening: Evaluating the compound in a broad range of in vitro and in vivo assays to identify potential therapeutic activities.

-

Lead Optimization: Utilizing the aldehyde functionality to create a library of derivatives to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: If biological activity is identified, elucidating the underlying mechanism and potential signaling pathways involved.

This technical guide provides a foundational understanding of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde, offering a starting point for its synthesis and exploration as a potential lead compound in drug discovery programs.

References

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the compound 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide leverages established knowledge of closely related chemical structures to predict its spectroscopic properties and outline a detailed, adaptable experimental protocol for its synthesis.

Chemical Structure and Properties

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is a heterocyclic aromatic compound. Its structure features a benzaldehyde moiety substituted at the meta-position with a 5-methyl-1,2,4-oxadiazole ring.

| Property | Value | Source |

| CAS Number | 852180-68-8 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.19 g/mol | [1] |

| Appearance | Predicted to be a solid | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde, based on the analysis of analogous compounds.

2.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on the benzaldehyde ring, and the methyl protons on the oxadiazole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) | The aldehydic proton is highly deshielded and typically appears as a singlet around 10 ppm.[2][3] |

| ~8.4 | Singlet | 1H | Aromatic proton (C2-H) | The proton ortho to both the aldehyde and the oxadiazole substituent will be the most deshielded of the aromatic protons. |

| ~8.2 | Doublet | 1H | Aromatic proton (C6-H) | This proton is ortho to the aldehyde group. |

| ~7.9 | Doublet | 1H | Aromatic proton (C4-H) | This proton is ortho to the oxadiazole substituent. |

| ~7.7 | Triplet | 1H | Aromatic proton (C5-H) | This proton is meta to both substituents. |

| ~2.7 | Singlet | 3H | Methyl protons (-CH₃) | The methyl group on the oxadiazole ring is expected to appear as a singlet in the upfield region. |

2.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will feature signals for the carbonyl carbon, the aromatic carbons, and the carbons of the oxadiazole ring and the methyl group.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | Aldehyde carbon (-CHO) | The carbonyl carbon of an aldehyde is characteristically found in the downfield region of the spectrum.[4] |

| ~175 | Oxadiazole carbon (C5) | The carbon of the oxadiazole ring bearing the methyl group. |

| ~168 | Oxadiazole carbon (C3) | The carbon of the oxadiazole ring attached to the benzene ring.[5] |

| ~137 | Aromatic carbon (C1) | The carbon bearing the aldehyde group. |

| ~135 | Aromatic carbon (C3) | The carbon bearing the oxadiazole group. |

| ~132 | Aromatic carbon (C5) | |

| ~130 | Aromatic carbon (C6) | |

| ~129 | Aromatic carbon (C2) | |

| ~128 | Aromatic carbon (C4) | |

| ~12 | Methyl carbon (-CH₃) | The methyl carbon is expected in the upfield region. |

2.3. Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group of the aldehyde, the C-H stretches of the aldehyde and aromatic ring, and the C=N and C-O stretches of the oxadiazole ring.

| Wavenumber (cm⁻¹) | Functional Group | Rationale |

| ~3050 | Aromatic C-H Stretch | Typical for C-H stretching vibrations in aromatic rings.[6] |

| ~2820, ~2720 | Aldehyde C-H Stretch | Characteristic Fermi doublet for the aldehydic C-H stretch.[6] |

| ~1705 | Aldehyde C=O Stretch | Strong absorption typical for an aromatic aldehyde carbonyl group.[6][7] |

| ~1600, ~1480 | Aromatic C=C Stretch | Absorptions associated with the benzene ring.[6] |

| ~1570 | C=N Stretch | Characteristic stretching vibration for the oxadiazole ring.[8] |

| ~1450-1000 | C-O, C-N Stretches | Complex vibrations within the fingerprint region, including contributions from the oxadiazole ring. |

2.4. Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment | Rationale |

| 188 | [M]⁺ | Molecular ion peak corresponding to C₁₀H₈N₂O₂. |

| 187 | [M-H]⁺ | Loss of the aldehydic hydrogen radical.[9] |

| 159 | [M-CHO]⁺ | Loss of the formyl radical.[9] |

| 116 | [C₇H₄N₂]⁺ | Fragmentation of the oxadiazole ring. |

| 104 | [C₇H₄O]⁺ | Fragment corresponding to the benzaldehyde moiety. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds.[9] |

Proposed Experimental Protocols

The following section details a plausible synthetic route and the methodologies for spectroscopic analysis, adapted from established procedures for similar compounds.[10][11]

3.1. Synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

The synthesis can be conceptualized as a two-step process: first, the conversion of 3-cyanobenzaldehyde to 3-formylbenzamidoxime, followed by cyclization with acetic anhydride to form the desired 1,2,4-oxadiazole ring.

Caption: Synthetic workflow for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde.

Protocol for Step 1: Synthesis of 3-Formylbenzamidoxime

-

Suspend 3-cyanobenzaldehyde (1.0 eq) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium bicarbonate (1.5 eq).

-

Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate and wash it thoroughly with cold water.

-

Dry the solid under vacuum to yield 3-formylbenzamidoxime.

Protocol for Step 2: Synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

-

Suspend 3-formylbenzamidoxime (1.0 eq) in acetic anhydride (5-10 eq).

-

Heat the mixture to reflux for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

3.2. Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids/oils), or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic strategy for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. The predicted data and detailed protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling further investigation and utilization of this compound. The provided workflows, visualized using Graphviz, offer a clear and logical representation of the experimental processes.

References

- 1. 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | CymitQuimica [cymitquimica.com]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 4. Benzaldehyde(100-52-7) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chemintech.ru [chemintech.ru]

- 11. scielo.br [scielo.br]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It outlines the predicted chemical shifts, provides a comprehensive experimental protocol for spectral acquisition, and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. These predictions are based on established principles of NMR spectroscopy and data from analogous structures, including substituted benzaldehydes and 1,2,4-oxadiazole derivatives[1][2][3][4][5][6][7].

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CHO | 10.1 - 10.3 | Singlet (s) | 1H |

| Ar-H (ortho to CHO) | 8.1 - 8.3 | Doublet (d) | 1H |

| Ar-H (ortho to Oxadiazole) | 8.0 - 8.2 | Singlet (s) or Doublet of Doublets (dd) | 1H |

| Ar-H (meta to both) | 7.7 - 7.9 | Triplet (t) | 1H |

| Ar-H (para to CHO) | 7.6 - 7.8 | Doublet (d) | 1H |

| CH₃ | 2.6 - 2.8 | Singlet (s) | 3H |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190 - 195 |

| C (Oxadiazole, C5) | 170 - 175 |

| C (Oxadiazole, C3) | 165 - 170 |

| C (Benzene, attached to CHO) | 136 - 138 |

| C (Benzene, attached to Oxadiazole) | 134 - 136 |

| C-H (Benzene) | 129 - 135 |

| C-H (Benzene) | 128 - 132 |

| C-H (Benzene) | 125 - 129 |

| C-H (Benzene) | 123 - 127 |

| CH₃ | 10 - 15 |

Experimental Protocols

The following section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde[8][9][10][11].

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules[5][6]. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆). The choice of solvent can slightly influence chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm and is used for referencing the spectrum[5].

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide adequate resolution.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Spectral Width: A spectral width of 200-220 ppm is generally used for organic molecules.

-

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is manually or automatically corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is determined.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure, a logical workflow for NMR analysis, and the predicted signaling pathways for the aromatic protons.

Caption: Molecular structure of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde.

Caption: Experimental workflow for NMR analysis.

Caption: Predicted ¹H-¹H coupling (signaling) pathways in the aromatic region.

References

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

Mass Spectrometry Analysis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of the small organic molecule, 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. This compound, with a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.19 g/mol , is of interest in medicinal chemistry and drug discovery.[1][2] This guide details predicted fragmentation patterns, experimental protocols for qualitative and quantitative analysis, and data presentation, aiming to equip researchers with the necessary information for its characterization.

Predicted Mass Spectrometry Fragmentation Pattern

While specific experimental mass spectra for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde are not widely available in the public domain, a predicted fragmentation pattern can be postulated based on the known fragmentation of benzaldehydes and 1,2,4-oxadiazole derivatives.[3][4]

Under Electron Ionization (EI) , a hard ionization technique, extensive fragmentation is expected.[5] The molecular ion peak ([M]⁺˙) at m/z 188 would likely be observed. Characteristic fragmentation of the benzaldehyde moiety would involve the loss of a hydrogen radical (H•) to form a stable acylium ion at m/z 187 ([M-H]⁺), and the loss of a formyl radical (•CHO) to produce a phenyl-oxadiazole cation at m/z 159 ([M-CHO]⁺).[3] Further fragmentation of the phenyl ring could also occur.

A key fragmentation pathway for the 1,2,4-oxadiazole ring involves heterocyclic cleavage.[4][6][7] This could lead to the formation of a benzonitrile oxide ion ([C₇H₅NO]⁺˙) at m/z 119 and a methyl-oxadiazole fragment.

Under Electrospray Ionization (ESI) , a soft ionization technique, the protonated molecule ([M+H]⁺) at m/z 189 would be the predominant ion in the positive ion mode.[5][8] Tandem mass spectrometry (MS/MS) of this precursor ion would be necessary to induce fragmentation and obtain structural information. The fragmentation in ESI-MS/MS is often different from EI, but can still provide valuable structural data.[9]

Table 1: Predicted Key Fragment Ions of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

| m/z (Predicted) | Ion Formula | Ion Structure/Origin | Ionization Mode |

| 188 | [C₁₀H₈N₂O₂]⁺˙ | Molecular Ion | EI |

| 189 | [C₁₀H₉N₂O₂]⁺ | Protonated Molecule | ESI (+) |

| 187 | [C₁₀H₇N₂O₂]⁺ | Loss of H• from aldehyde | EI |

| 159 | [C₉H₇N₂O]⁺ | Loss of •CHO from aldehyde | EI |

| 119 | [C₇H₅NO]⁺˙ | Cleavage of oxadiazole ring | EI |

| 105 | [C₇H₅O]⁺ | Benzoyl cation | EI |

| 77 | [C₆H₅]⁺ | Phenyl cation | EI |

Experimental Protocols

The following protocols are generalized methodologies for the analysis of small organic molecules like 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde and should be optimized for the specific instrumentation and analytical goals.[1][10][11][12]

Sample Preparation for LC-MS Analysis

Effective sample preparation is crucial for obtaining high-quality mass spectrometry data by removing interfering matrix components.[2]

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to create a calibration curve for quantitative analysis.

-

Sample Extraction from Biological Matrices (if applicable):

-

Protein Precipitation: For plasma or serum samples, a simple and common method is protein precipitation.[10] Add 3 volumes of a cold organic solvent (e.g., acetonitrile) to 1 volume of the biological sample. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant for analysis.

-

Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract.[1] Adjust the pH of the aqueous sample and extract with a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.

-

Solid-Phase Extraction (SPE): SPE offers high selectivity and can be automated.[1] Choose an appropriate SPE cartridge (e.g., C18 for reversed-phase) and develop a method involving conditioning, sample loading, washing, and elution steps. The eluate is then typically evaporated and reconstituted.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

This protocol outlines a general approach for quantitative analysis using a triple quadrupole mass spectrometer.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. The specific gradient profile needs to be optimized.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: ESI in positive ion mode is likely suitable for this compound.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) by infusing a standard solution of the analyte.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, operate the mass spectrometer in MRM mode.

-

Precursor Ion Selection (Q1): Set the first quadrupole (Q1) to isolate the m/z of the protonated molecule ([M+H]⁺), which is predicted to be 189.

-

Collision-Induced Dissociation (CID): Fragment the precursor ion in the collision cell (q2) by applying an optimized collision energy with an inert gas (e.g., argon).

-

Product Ion Selection (Q3): Monitor one or more specific product ions in the third quadrupole (Q3). Based on the predicted fragmentation, potential product ions to monitor would be m/z 159, 119, or 105. The transition from the precursor ion to the product ion (e.g., 189 → 159) provides high selectivity and sensitivity for quantification.

-

-

Data Presentation

All quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 2: Example of a Quantitative Analysis Summary Table

| Sample ID | Analyte Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Analyte/IS Ratio |

| Standard 1 | 1 | 1500 | 50000 | 0.030 |

| Standard 2 | 5 | 7800 | 51000 | 0.153 |

| Standard 3 | 10 | 16000 | 49500 | 0.323 |

| Standard 4 | 50 | 82000 | 50500 | 1.624 |

| Standard 5 | 100 | 165000 | 49800 | 3.313 |

| QC Low | 3 | 4600 | 50200 | 0.092 |

| QC Mid | 40 | 65000 | 49900 | 1.303 |

| QC High | 80 | 130000 | 50100 | 2.595 |

| Unknown 1 | 25.4 | 41500 | 50300 | 0.825 |

| Unknown 2 | 68.1 | 111000 | 49700 | 2.233 |

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde under electron ionization.

References

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. biocompare.com [biocompare.com]

- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. tecan.com [tecan.com]

- 12. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles publicly available information on 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. Detailed experimental data, particularly regarding its synthesis, purification, comprehensive spectroscopic analysis, and biological activity, is limited in the public domain. The information provided should be used as a reference and supplemented with internal experimental data.

Introduction

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is a heterocyclic aromatic compound. Its structure, featuring a benzaldehyde moiety linked to a 5-methyl-1,2,4-oxadiazole ring, makes it a potential building block in medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is a known bioisostere for esters and amides, and its derivatives have been explored for a range of biological activities. The aldehyde functional group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivative compounds.

Physicochemical Properties

Quantitative experimental data for the physical and chemical properties of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde are not extensively reported in publicly accessible literature. The available information, primarily from chemical suppliers, is summarized below.

Table 1: Physical and Chemical Properties of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

| Property | Value | Source/Comment |

| CAS Number | 852180-68-8 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.186 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically offered at ≥95% | [1] Vendor-specific |

| Melting Point | Not available | Data not found in searches. |

| Boiling Point | Not available | Data not found in searches. |

| Solubility | Predicted to be soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in alcohols. Poorly soluble in water. | Based on structural analogy to similar compounds. Specific experimental data is not available. |

| Stability | Expected to be stable under standard conditions. The aldehyde group may be susceptible to oxidation. The oxadiazole ring may be sensitive to strong acids or bases. | Inferred from general chemical principles. Specific stability studies are not publicly available. |

Synthesis and Purification

Caption: General Synthetic Pathway for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Formylbenzamidoxime A mixture of 3-cyanobenzaldehyde, hydroxylamine hydrochloride, and a base (e.g., sodium bicarbonate or triethylamine) in a suitable solvent (e.g., ethanol or water) would be heated. The progress of the reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be worked up, typically by cooling, precipitation, and filtration to isolate the crude amidoxime intermediate.

Step 2: Cyclization to form 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde The intermediate, 3-formylbenzamidoxime, would then be reacted with acetic anhydride. This mixture would be heated to promote the cyclization and formation of the 1,2,4-oxadiazole ring. After the reaction is complete, the mixture would be cooled and poured into ice-water to precipitate the product. The crude product would then be collected by filtration.

Purification

Purification of the final compound would likely involve recrystallization from a suitable solvent or column chromatography on silica gel. The choice of solvent for recrystallization would depend on the solubility profile of the compound, which is not experimentally determined at present. For column chromatography, a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would be a typical starting point.

Spectroscopic Characterization (Predicted)

No experimental spectra for 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde have been found in the searched literature. The following are predicted key spectroscopic features based on the chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - A singlet for the methyl protons (~2.5 ppm).- A singlet for the aldehydic proton (~10.0 ppm).- A series of multiplets or distinct signals in the aromatic region (7.5-8.5 ppm) corresponding to the four protons on the benzene ring. |

| ¹³C NMR | - A signal for the methyl carbon (~12 ppm).- Signals for the aromatic carbons (125-140 ppm).- Signals for the oxadiazole ring carbons (~168 and ~175 ppm).- A signal for the aldehydic carbon (~192 ppm). |

| FT-IR (cm⁻¹) | - A strong C=O stretching vibration for the aldehyde (~1700 cm⁻¹).- C-H stretching of the aldehyde group (two weak bands around 2720 and 2820 cm⁻¹).- C=N stretching of the oxadiazole ring (~1600 cm⁻¹).- Aromatic C=C stretching vibrations (1450-1600 cm⁻¹).- C-H stretching of the aromatic ring and methyl group (2900-3100 cm⁻¹). |

| Mass Spec (EI) | - A molecular ion peak [M]⁺ at m/z 188.- Fragmentation patterns corresponding to the loss of the aldehyde group (-CHO, m/z 159), the methyl group (-CH₃, m/z 173), and other fragments characteristic of the benzaldehyde and oxadiazole moieties. |

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. While other 1,2,4-oxadiazole derivatives have been investigated for various therapeutic targets, specific data for this compound is lacking. Research in this area would require initial screening in relevant biological assays.

Conclusion

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is a chemical entity with potential for further exploration in drug discovery and materials science. However, a comprehensive understanding of its properties is hampered by the limited availability of detailed experimental data in the public domain. This guide provides a summary of the currently known information and outlines a general, hypothetical approach to its synthesis and characterization. Researchers and scientists are encouraged to perform their own detailed experimental work to fully characterize this compound for their specific applications.

References

An In-depth Technical Guide on the Solubility of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document outlines a qualitative solubility profile based on the compound's chemical structure and the known solubility of its constituent functional groups. Furthermore, this guide details standardized experimental protocols for determining the solubility of organic compounds, which can be applied to 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde to generate empirical data. Visual aids in the form of logical workflow and pathway diagrams are provided to facilitate a deeper understanding of solubility determination processes.

Introduction

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is a chemical compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.186 g/mol .[1] Its structure, featuring a benzaldehyde group substituted with a methyl-oxadiazole ring, suggests a molecule with mixed polarity. The aldehyde group is susceptible to oxidation, and the oxadiazole ring can undergo hydrolytic degradation under strong acidic or basic conditions.[2] Understanding the solubility of this compound is crucial for its application in drug discovery, chemical synthesis, and formulation development.

Predicted Solubility Profile

Direct quantitative solubility data for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is not extensively documented in scientific literature. However, a qualitative assessment can be made by analyzing its structural components. The molecule consists of a moderately polar benzaldehyde core and a polar 1,2,4-oxadiazole ring, balanced by a nonpolar methyl group and benzene ring.

Based on the principle of "like dissolves like," the following solubility profile is predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic | Soluble | Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be effective due to their ability to engage in dipole-dipole interactions with the polar functionalities of the compound.[2] |

| Alcohols | Moderately Soluble | Solvents such as ethanol and methanol should dissolve the compound to a moderate extent through hydrogen bonding with the nitrogen and oxygen atoms of the oxadiazole ring and the carbonyl group of the aldehyde.[2] |

| Chlorinated Solvents | Sparingly Soluble | Dichloromethane and chloroform are less polar and may show limited success in dissolving the compound. |

| Aqueous | Poorly Soluble | The presence of the hydrophobic benzene ring is likely to make the compound poorly soluble in water, a characteristic shared by the parent compound, benzaldehyde.[2][3] |

| Nonpolar | Insoluble | Solvents like hexanes and toluene are not expected to be effective solvents due to the overall polarity of the 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde molecule. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following general experimental protocol can be employed. This method is based on standard laboratory procedures for determining the solubility of organic compounds.[4][5][6]

Objective: To determine the solubility of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde in a range of organic solvents at a specified temperature.

Materials:

-

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde (solid, purity >95%)[1]

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Data Calculation:

-

Calculate the solubility of the compound in each solvent using the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination, the following diagrams are provided.

Caption: Experimental workflow for solubility determination.

Caption: Logical flow for qualitative solubility analysis.

Conclusion

While specific, quantitative solubility data for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde remains to be published, this technical guide provides a robust, structurally-informed prediction of its solubility profile. The compound is anticipated to be most soluble in polar aprotic solvents and moderately soluble in alcohols, with poor solubility in aqueous and nonpolar organic solvents. For researchers requiring precise solubility data, the detailed experimental protocol provided herein offers a standardized approach to generate reliable, empirical results. The accompanying diagrams serve to visually articulate the practical and logical steps in solubility assessment, providing a comprehensive resource for professionals in the field.

References

Stability and Storage of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the compound 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde (CAS No. 852180-68-8). Understanding the stability profile of this molecule is critical for its handling, formulation development, and for ensuring the integrity of research and development activities. While specific experimental stability data for this compound is not extensively published, this guide synthesizes information based on the known chemistry of its constituent functional groups—the benzaldehyde moiety and the 1,2,4-oxadiazole ring—and established principles of pharmaceutical stability testing.

Chemical Properties and Structure

| Property | Value | Source |

| CAS Number | 852180-68-8 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [3][4] |

| Appearance | Solid (form may vary) | [3][4] |

| Purity | Typically ≥95% | [3] |

Recommended Storage and Handling

Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised to maintain its integrity:

-

Temperature: Store in a cool place.[1][5] Refrigeration (2-8 °C) is recommended for long-term storage.

-

Atmosphere: Due to the susceptibility of the aldehyde group to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is best practice, especially for long-term storage or after the container has been opened.

-

Light: Protect from light. Aldehydes can be light-sensitive.

-

Moisture: Keep in a dry environment.[1] The container should be tightly sealed to prevent moisture ingress.

For handling, standard laboratory practices for handling chemical reagents should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Potential Degradation Pathways

The chemical structure of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde contains two key functional groups that are susceptible to degradation: the benzaldehyde group and the 1,2,4-oxadiazole ring.

Oxidation of the Aldehyde Group

The most probable degradation pathway is the oxidation of the aldehyde functional group to a carboxylic acid. Benzaldehydes are known to readily undergo autoxidation upon exposure to air, a reaction that can be accelerated by light.[6][7] This would result in the formation of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid.

Instability of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is generally considered to be thermally and chemically robust, which often contributes to the metabolic stability of drug candidates.[8] However, the O-N bond within the ring has a lower level of aromaticity and can be susceptible to reductive cleavage, leading to ring opening.[9] This degradation pathway may be observed under harsh reductive or certain nucleophilic conditions.

A diagram illustrating these potential degradation pathways is presented below.

Caption: Potential degradation pathways for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde.

Stability Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table illustrates how such data would be presented, based on typical forced degradation studies. Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[10]

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradant (Hypothetical) |

| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60 °C | < 5% | - |

| Basic Hydrolysis | 0.1 M NaOH | 8 h | 60 °C | ~15% | Ring-opened products |

| Oxidation | 3% H₂O₂ | 24 h | 25 °C | ~25% | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid |

| Thermal | Dry Heat | 48 h | 80 °C | < 5% | - |

| Photostability | ICH Q1B Option 2 | - | 25 °C | ~10% | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

Experimental Protocols for Stability Assessment

To formally assess the stability of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde, a series of forced degradation studies should be conducted in line with ICH guidelines (Q1A).[10]

General Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting forced degradation studies.

Caption: General workflow for forced degradation studies.

Detailed Methodologies

-

Sample Preparation: Prepare a stock solution of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period. Withdraw samples at various time points, neutralize with a base, and dilute for analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain the solution at a controlled temperature (e.g., 60 °C) and collect samples over time. Neutralize the samples with an acid before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the reaction over time and quench any remaining oxidizing agent if necessary before analysis.

-

Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C). Also, perform the study in the presence of moisture. Analyze the compound at set intervals.

-

Photostability Testing: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

Analytical Methods for Purity and Degradant Assessment

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the primary technique for quantifying the parent compound and its degradation products. A C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradants.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the analysis of volatile impurities or degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to identify the structure of isolated degradation products.

Conclusion

While 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is expected to be relatively stable as a solid when stored under appropriate conditions, its aldehyde functionality makes it susceptible to oxidation. Therefore, storage in a cool, dry, and dark place, preferably under an inert atmosphere, is crucial to maintain its purity over time. For applications in drug development, a comprehensive forced degradation study is essential to fully characterize its stability profile and to develop and validate a stability-indicating analytical method.

References

- 1. 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)BENZALDEHYDE, CasNo.852180-68-8 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 2. 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)BENZALDEHYDE | 852180-68-8 [chemicalbook.com]

- 3. 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | CymitQuimica [cymitquimica.com]

- 4. 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)BENZALDEHYDE, CasNo.852180-68-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 6. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]

- 7. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

Purity and quality specifications for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

An In-depth Technical Guide to the Purity and Quality Specifications of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for the chemical intermediate, 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. The information is intended to assist researchers and professionals in drug development and chemical synthesis in establishing robust quality control parameters for this compound.

Chemical Identity and Properties

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is a heterocyclic aromatic compound often used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Establishing its identity and fundamental properties is the first step in any quality control protocol.

| Property | Value | Source(s) |

| Chemical Name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | [1][2][3] |

| CAS Number | 852180-68-8 | [1][2][3] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.186 g/mol | [1] |

| Physical Form | Solid, powder, or liquid | [1][2] |

| InChI Key | UEKHVFDHZRFETL-UHFFFAOYSA-N | [1] |

Quality and Purity Specifications

The purity of a chemical intermediate is critical as it directly impacts the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API).[4] Specifications for this compound can vary between suppliers, reflecting different grades intended for various applications.

| Specification | Typical Range | Notes |

| Purity (by HPLC/GC) | 95.0% - 99% | Sourced purity levels vary, with common grades at ≥95% and higher purity grades at ≥99%.[1][2] |

| Appearance | Solid | Typically appears as a solid.[1] |

| Identity (by NMR, MS) | Conforms | The spectra must conform to the reference structure. |

| Storage Conditions | Dry, Cool | Recommended to be stored in a dry and cool place.[2] |

Quality Control Workflow

A robust quality control (QC) process is essential to ensure the consistency and reliability of pharmaceutical intermediates.[5] The workflow involves a series of steps from material receipt to final disposition. The following diagram illustrates a typical QC workflow for a chemical intermediate like 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde.

Experimental Protocols

Advanced analytical techniques are crucial for confirming the identity and quantifying the purity of pharmaceutical intermediates.[5] The following are representative, standardized protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) analysis.

Protocol 1: Purity Determination by HPLC

This method is designed to separate the main component from potential process-related impurities and degradation products.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 95% B

-

25-30 min: Hold at 95% B

-

30-31 min: Linear gradient from 95% to 5% B

-

31-35 min: Hold at 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL solution.

-

Analysis: The purity is calculated based on the area percentage of the principal peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Identity Confirmation by ¹H NMR

Proton NMR (¹H NMR) is used to confirm the chemical structure of the molecule by analyzing the chemical shifts and splitting patterns of its hydrogen atoms.

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

-

Data Processing: Fourier transform the raw data, apply phase correction, and calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-